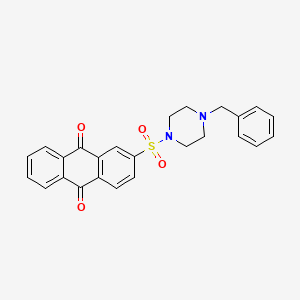

![molecular formula C20H17N5O3 B2518212 1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895003-31-3](/img/structure/B2518212.png)

1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one class, which is known for its potential biological activities. The structure of this compound suggests that it may have interesting chemical and pharmacological properties, as indicated by the presence of both the pyrazolo[3,4-d]pyrimidin-4-one core and the substituted phenyl groups.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves the reaction of various intermediates such as hydrazines, carboxylic acids, and aldehydes. For instance, the synthesis of related compounds has been described through the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to afford the corresponding carboxylic acid, followed by reactions with acetic anhydride and various amines to yield pyrazolo[3,4-d]pyrimidin-4-ones . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by a fused pyrazole and pyrimidine ring system. The presence of substituents on the phenyl rings, such as nitro groups, can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4-ones can undergo various chemical reactions, including condensation with aldehydes to yield benzylideneamino derivatives . The nitro group on the phenyl ring can also participate in reactions, such as reduction to an amino group or act as an electron-withdrawing group, affecting the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a nitro group can increase the compound's acidity and impact its solubility in various solvents . The antimicrobial and anticancer activities of these compounds suggest that they may interact with biological targets in a specific manner, which is also related to their physical and chemical properties .

Relevant Case Studies

Several studies have demonstrated the biological activities of pyrazolo[3,4-d]pyrimidin-4-one derivatives. For instance, compounds with a similar structure have shown antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one derivative displaying potent inhibitory activity . Other derivatives have exhibited platelet antiaggregating activity and moderate antihypertensive effects . These case studies highlight the potential therapeutic applications of these compounds in various medical conditions.

科学的研究の応用

Synthetic Pathways and Medicinal Chemistry

Hybrid Catalysts in Synthesis : Research on pyranopyrimidine cores, which are structurally related to pyrazolo[3,4-d]pyrimidines, highlights their importance in medicinal and pharmaceutical industries due to broad synthetic applications and bioavailability. Various synthetic pathways have been explored using hybrid catalysts like organocatalysts, metal catalysts, and green solvents, emphasizing their role in developing lead molecules for pharmaceutical use (Parmar, Vala, & Patel, 2023).

Antimicrobial and Antitumor Applications : Pyrazolo[1,5-a]pyrimidine scaffolds have displayed a broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. Their structure-activity relationship (SAR) studies have been of great interest, leading to the development of several lead compounds for various disease targets. This underscores the potential of pyrazolo[3,4-d]pyrimidine derivatives in drug development (Cherukupalli et al., 2017).

Chemical Synthesis and Reactivity

Multi-Component Reactions for Heterocycles : The construction of fused heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, leverages multi-component reactions (MCRs) for synthesizing complex molecules. These reactions are highlighted for their atom economy and environmental friendliness, furthering the development of novel pharmaceuticals (Dhanalakshmi et al., 2021).

Optoelectronic Materials from Heterocycles : The inclusion of pyrimidine and related structures into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. This demonstrates the versatility of pyrazolo[3,4-d]pyrimidine derivatives beyond pharmaceuticals, showing their potential in developing luminescent and electroluminescent materials (Lipunova et al., 2018).

特性

IUPAC Name |

1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-13-6-7-18(14(2)8-13)24-19-17(10-22-24)20(26)23(12-21-19)11-15-4-3-5-16(9-15)25(27)28/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKUJWYWXOYSCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2518131.png)

![3-allyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518136.png)

![7-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2518137.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2518138.png)

![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2518144.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2518145.png)

![4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine](/img/structure/B2518147.png)

![4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2518148.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518149.png)